Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Overview
Description
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an adamantyl group, an amino-1,2,5-oxadiazole moiety, and a triazole ring The ethyl ester functionality adds to its chemical versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the triazole ring: This step often involves a Huisgen cycloaddition reaction between an azide and an alkyne.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the triazole ring.
Reduction: Reduction reactions can target the oxadiazole ring and the ester functionality.
Substitution: The adamantyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino group and triazole ring.
Reduction: Reduced forms of the oxadiazole ring and ester group.
Substitution: Substituted adamantyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including infections and cancers.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring and oxadiazole moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The adamantyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(1-adamantyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the oxadiazole and amino groups.
Ethyl 5-(1-adamantyl)-1-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: Contains a nitro group instead of an amino group.
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-thiadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its structural elements. The presence of the adamantyl group, amino-1,2,5-oxadiazole moiety, and triazole ring in a single molecule provides a distinct set of chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
ethyl 5-(1-adamantyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-2-25-16(24)12-13(23(22-19-12)15-14(18)20-26-21-15)17-6-9-3-10(7-17)5-11(4-9)8-17/h9-11H,2-8H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVYKHRKQTUCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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